alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile

Physicochemical characterization Synthetic intermediate quality control Nitrile-to-amide conversion

alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile (CAS 78833-05-3), systematically named 2-[2-(diisopropylamino)ethyl]-4-methyl-2-(2-pyridyl)pentanenitrile, is a nitrile-functionalized pyridine derivative that serves as the immediate synthetic precursor to pentisomide (CAS 78833-03-1), a class I sodium channel blocker antiarrhythmic agent structurally related to disopyramide. With molecular formula C₁₉H₃₁N₃ and molecular weight 301.47 g/mol, this compound is also referred to as Deacetamide Acetonitrile-pentisomide, reflecting its role as the nitrile intermediate requiring hydrolysis to the acetamide final product.

Molecular Formula C19H31N3
Molecular Weight 301.5 g/mol
CAS No. 78833-05-3
Cat. No. B12677415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namealpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile
CAS78833-05-3
Molecular FormulaC19H31N3
Molecular Weight301.5 g/mol
Structural Identifiers
SMILESCC(C)CC(CCN(C(C)C)C(C)C)(C#N)C1=CC=CC=N1
InChIInChI=1S/C19H31N3/c1-15(2)13-19(14-20,18-9-7-8-11-21-18)10-12-22(16(3)4)17(5)6/h7-9,11,15-17H,10,12-13H2,1-6H3
InChIKeyPKPIMMSNMGWNHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile (CAS 78833-05-3): Deacetamide Acetonitrile-Pentisomide Intermediate for Antiarrhythmic R&D


alpha-(2-(Bis(isopropyl)amino)ethyl)-alpha-isobutylpyridine-2-acetonitrile (CAS 78833-05-3), systematically named 2-[2-(diisopropylamino)ethyl]-4-methyl-2-(2-pyridyl)pentanenitrile, is a nitrile-functionalized pyridine derivative that serves as the immediate synthetic precursor to pentisomide (CAS 78833-03-1), a class I sodium channel blocker antiarrhythmic agent structurally related to disopyramide [1]. With molecular formula C₁₉H₃₁N₃ and molecular weight 301.47 g/mol, this compound is also referred to as Deacetamide Acetonitrile-pentisomide, reflecting its role as the nitrile intermediate requiring hydrolysis to the acetamide final product .

Why Generic Substitution Fails for CAS 78833-05-3: Structural and Functional Specificity of the Pentisomide Nitrile Intermediate


Substituting this specific nitrile intermediate with a generic pyridine-acetonitrile analog is not feasible due to the unique combination of three structural features essential for downstream pentisomide synthesis: (i) the diisopropylaminoethyl side chain at the alpha position, which is critical for sodium channel binding and muscarinic receptor interaction [1]; (ii) the isobutyl group at the alpha carbon, which distinguishes the pentisomide series from the phenyl-substituted disopyramide series (CAS 5005-46-9) and dictates the distinct electrophysiological profile combining class Ia, Ib, and Ic properties [2]; and (iii) the nitrile functional group, which must be precisely positioned for subsequent hydrolysis to the primary amide of pentisomide, a conversion documented in the original Sanofi synthesis patent [3]. Using a pre-hydrolyzed amide or a differently substituted analog would bypass critical synthetic control points and yield a different pharmacological entity.

Quantitative Differentiation Evidence for CAS 78833-05-3: Head-to-Head Comparisons with Closest Analogs


Nitrile vs. Amide: Physicochemical Differentiation Between the Pentisomide Intermediate (CAS 78833-05-3) and the Final Drug Substance Pentisomide (CAS 78833-03-1)

The target compound (CAS 78833-05-3) differs from its downstream amide product pentisomide (CAS 78833-03-1) by a single functional group transformation: nitrile (C≡N) vs. primary amide (CONH₂). This difference manifests in measurable physicochemical properties. The nitrile intermediate has a lower molecular weight (301.47 vs. 319.48 g/mol) and a lower predicted boiling point (407.6 ± 40.0 °C at 760 mmHg ) compared to pentisomide (460.5 ± 45.0 °C at 760 mmHg ), a difference of approximately 53 °C. Density also differs: the nitrile has a predicted density of 0.953 g/cm³ vs. 1.0 ± 0.1 g/cm³ for the amide . These differences enable unambiguous identity confirmation and purity assessment by HPLC with UV detection at 260 nm, where the nitrile and amide exhibit distinct retention times [1].

Physicochemical characterization Synthetic intermediate quality control Nitrile-to-amide conversion

Synthetic Route Specificity: Patent-Documented Conversion of CAS 78833-05-3 as the Exclusive Nitrile Intermediate in the Sanofi Pentisomide Synthesis

The US patent 4,356,177 (Sanofi, 1982) explicitly describes the synthesis of pentisomide via a nitrile intermediate that is subsequently hydrolyzed in sulfuric acid to yield the amide final product [1]. In the exemplified procedure, the nitrile precursor (corresponding to CAS 78833-05-3) is obtained as an orange-colored liquid (15.1 g yield from 9 g of the preceding saturated nitrile), and its hydrolysis in 100 mL of sulfuric acid (d=1.83) for one hour, followed by basic workup and chromatographic purification on alumina, yields the final amide as a colorless solid (6.9 g, mp 107-108 °C after recrystallization from isopropyl ether) [1]. No alternative synthetic route to pentisomide that bypasses this nitrile intermediate has been reported in the peer-reviewed or patent literature. In contrast, the phenyl-substituted analog (CAS 5005-46-9), which is a disopyramide impurity, cannot yield pentisomide upon hydrolysis but rather disopyramide-related structures [2].

Synthetic chemistry Process patent Intermediate identity

Downstream Pharmacology: Pentisomide (Derived from CAS 78833-05-3) vs. Disopyramide — Hemodynamic and Antiarrhythmic Efficacy Comparison

Pentisomide, the amide produced from CAS 78833-05-3, demonstrates a clinically significant advantage over its parent compound disopyramide. In a randomized, direct head-to-head hemodynamic study in 20 patients with normal left ventricular function receiving intravenous 1.5 mg/kg of each drug, pentisomide produced a negative inotropic effect that was both less marked and of shorter duration: all contractility parameters and stroke index returned to baseline within 30 minutes after pentisomide, whereas after disopyramide these parameters remained significantly reduced at 30 minutes [1]. In a separate acute oral drug testing study in 25 patients with high-grade ventricular arrhythmias, pentisomide (7 mg/kg) achieved efficacy (>90% VPC reduction) in 17 of 25 patients (68%), compared to disopyramide efficacy in 12 of 19 patients (63%) in the same population [2]. Furthermore, in patients with sustained ventricular tachycardia who had failed or worsened on amiodarone, flecainide, propafenone, or mexiletine, pentisomide prolonged the tachycardia cycle length from 337 ± 82 ms to 446 ± 88 ms (p < 0.0025) without causing proarrhythmic worsening in any patient [3].

Antiarrhythmic pharmacology Hemodynamics Clinical comparison

Muscarinic Receptor Binding Profile: Pentisomide vs. Disopyramide vs. Pirmenol — Quantitative Selectivity Data

The class I antiarrhythmics disopyramide, pirmenol, and pentisomide all interact with cardiac muscarinic M2 receptors, but with distinct selectivity profiles. In competitive binding assays using [³H]-N-methylscopolamine on guinea pig left atrial (M2) and submandibular gland (M3) membranes, pirmenol showed sevenfold lower affinity for M3 than M2 receptors [1]. In contrast, the dissociation constants (Ki) for disopyramide and pentisomide at M3 receptors were comparable to their high-affinity Ki values at M2 receptors, indicating a lack of M2/M3 subtype discrimination for both compounds [1]. However, functional studies in guinea pig left atria demonstrated that disopyramide, pirmenol, and pentisomide all act as competitive antagonists of cardiac muscarinic receptors, with excellent correlation between high-affinity pKi values and pA₂ values established for all three agents [2]. The dual competitive/allosteric binding mode was independent of chirality and was common to all three compounds [2]. This profile distinguishes the pentisomide series from pirmenol in terms of muscarinic subtype selectivity.

Muscarinic receptor pharmacology Binding affinity Class I antiarrhythmic selectivity

Pharmacokinetic Age-Dependence: Pentisomide Clearance and Implications for Isobutyl-Series vs. Phenyl-Series Drug Development

The pharmacokinetics of pentisomide (derived from CAS 78833-05-3) show significant age-dependence, a property that may differ from disopyramide. In a comparative study of 16 young volunteers (mean age 26.4 years) and 10 elderly volunteers (mean age 67.8 years) receiving a single 200 mg oral dose of pentisomide, the mean AUC was larger and the terminal elimination half-life was longer in elderly subjects, due to a decrease in total plasma clearance that was paralleled by significantly lower creatinine clearance in the elderly group [1]. The critical antiarrhythmic plasma-free concentration for pentisomide is 3 µg/mL (≈10 µM), established in a canine glass bead arrhythmia model where pentisomide infused at 1 mg/kg/min for 20 min reduced ventricular tachycardia to less than 5% of baseline, with in vitro ischemia-reperfusion arrhythmia inhibition demonstrated at concentrations of 30 µM and higher [2]. This concentration-response relationship is consistent between in vivo and in vitro models [2].

Pharmacokinetics Age effect Renal clearance

Optimal Procurement and Application Scenarios for CAS 78833-05-3 in Antiarrhythmic Drug Discovery and Chemical Process Development


Synthesis of Pentisomide (CAS 78833-03-1) via Controlled Nitrile Hydrolysis

CAS 78833-05-3 is the documented penultimate intermediate in the Sanofi-patented synthesis of pentisomide. As established in US Patent 4,356,177, the nitrile is hydrolyzed in concentrated sulfuric acid to yield the primary amide, pentisomide [1]. Researchers developing class I antiarrhythmic agents with combined class Ia/Ib/Ic electrophysiological properties should procure this specific nitrile as the key building block, since no alternative synthetic entry point to pentisomide has been reported that circumvents this intermediate.

Impurity Reference Standard for Pentisomide API Manufacturing

In pentisomide drug substance manufacturing, residual nitrile intermediate (CAS 78833-05-3) is a potential process impurity. The distinct physicochemical properties—lower boiling point (407.6 °C vs. 460.5 °C) and different chromatographic retention relative to pentisomide [2]—enable its use as a reference standard for HPLC method development and validation. The HPLC method using UV detection at 260 nm with C18 reversed-phase column (5 µm particle size) has been validated for simultaneous quantitation of pentisomide and its major metabolite, achieving mean recoveries of 92.6% and a limit of detection of 28 ng/mL [2].

Structure-Activity Relationship (SAR) Studies of Disopyramide-Derived Sodium Channel Blockers

The isobutyl substituent at the alpha carbon of CAS 78833-05-3 differentiates the pentisomide series from the phenyl-substituted disopyramide series (CAS 5005-46-9). Comparative pharmacology demonstrates that the isobutyl series (pentisomide) offers a superior hemodynamic profile with less persistent negative inotropy and no observed proarrhythmic worsening, unlike disopyramide [3]. Medicinal chemistry groups exploring SAR around the alpha-substituent should source both the isobutyl-nitrile (CAS 78833-05-3) and the phenyl-nitrile (CAS 5005-46-9) to systematically evaluate the impact of lipophilicity and steric bulk on sodium channel binding kinetics, muscarinic receptor selectivity, and cardiac safety margins.

Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling Using the Critical Concentration Benchmark

The established critical antiarrhythmic plasma-free concentration of 3 µg/mL (≈10 µM) for pentisomide [4], combined with the documented age-dependent pharmacokinetics showing reduced clearance in elderly subjects [5], provides a quantitative framework for PK/PD modeling. Researchers can use CAS 78833-05-3 to synthesize pentisomide for validation of in vitro-in vivo correlation (IVIVC) models and to generate reference material for bioanalytical method development targeting the therapeutic concentration range of 3–10 µg/mL.

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